molecular formula C9H8O5 B11976940 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoacetic acid

2-(2-Hydroxy-4-methoxyphenyl)-2-oxoacetic acid

Cat. No.: B11976940
M. Wt: 196.16 g/mol
InChI Key: NBANOCCTBSTANC-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-4-methoxyphenyl)-2-oxoacetic acid is an organic compound with the molecular formula C9H8O5 It is characterized by the presence of a hydroxy group, a methoxy group, and a keto group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with glyoxylic acid under acidic conditions. The reaction typically proceeds as follows:

  • Dissolve 2-hydroxy-4-methoxybenzaldehyde in a suitable solvent such as ethanol.
  • Add glyoxylic acid to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-4-methoxyphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Hydroxy-4-methoxyphenyl)-2-oxoacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role in inhibiting specific enzymes or pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-4-methoxyphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in oxidative stress or inflammation, leading to its potential therapeutic effects. The compound’s structure allows it to interact with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methoxybenzaldehyde: Shares the hydroxy and methoxy groups but lacks the keto group.

    2-Hydroxy-4-methoxyacetophenone: Similar structure but with a different functional group arrangement.

    2-Hydroxy-4-methoxybenzoic acid: Contains a carboxylic acid group instead of the keto group.

Uniqueness

2-(2-Hydroxy-4-methoxyphenyl)-2-oxoacetic acid is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, along with a keto group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(2-hydroxy-4-methoxyphenyl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-14-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,10H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBANOCCTBSTANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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